cis-3-Hexenyl cinnamate
Overview
Description
cis-3-Hexenyl cinnamate: is an organic compound with the molecular formula C₁₅H₁₈O₂ . It is an ester formed from cinnamic acid and cis-3-hexenol. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl cinnamate typically involves the esterification of cinnamic acid with cis-3-hexenol. This reaction is often catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors. This allows for the efficient production of large quantities of this compound. The use of strong acid ion-exchange resins as catalysts can also enhance the reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl cinnamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
cis-3-Hexenyl cinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: Its pleasant aroma makes it useful in studies of olfactory receptors and scent perception.
Medicine: Research is ongoing into its potential antimicrobial and anti-inflammatory properties.
Industry: It is widely used in the fragrance and flavor industries to impart fruity and floral notes to products
Mechanism of Action
The mechanism of action of cis-3-Hexenyl cinnamate involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor (GPCR) family, which triggers a signal transduction pathway leading to the perception of smell. Additionally, its antimicrobial properties are thought to be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
cis-3-Hexenyl acetate: Known for its green, leafy aroma.
cis-3-Hexenyl salicylate: Has a mild, minty, balsamic scent.
cis-3-Hexenyl benzoate: More fruity and lasts longer than cis-3-Hexenyl cinnamate.
Uniqueness: this compound is unique due to its combination of fruity and floral notes, making it highly desirable in the fragrance industry. Its chemical structure also allows for a variety of chemical modifications, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
hex-3-enyl 3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGVMQNGUQXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867482 | |
Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116199-90-7, 68133-75-5 | |
Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-3-hexenyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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